molecular formula C14H22BN3O2 B2528419 N-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine CAS No. 2247432-79-5

N-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

Cat. No. B2528419
M. Wt: 275.16
InChI Key: PNQMSWSBPHNWFZ-UHFFFAOYSA-N
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Description

The compound N-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is a pyrimidine derivative, which is a class of compounds known for their presence in various pharmaceuticals and agrochemicals. Pyrimidines are heterocyclic aromatic compounds similar to benzene and pyridine but with two nitrogen atoms at positions 1 and 3 of the six-membered ring.

Synthesis Analysis

The synthesis of pyrimidine derivatives can involve various cyclization reactions and functional group transformations. For example, the reaction of N-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)amidines with hydroxylamine hydrochloride can lead to new cyclization products through ring cleavage and subsequent ring closure to form oxadiazole derivatives . Similarly, cyclization of thiosemicarbazide derivatives in the presence of nickel nitrate can yield triazolopyrimidines . These methods suggest that the synthesis of the compound might involve cyclization steps and the use of boron-containing reagents to introduce the dioxaborolane moiety.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can engage in hydrogen bonding and π-stacking interactions, as seen in the crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine . These interactions are crucial for the stability and packing of molecules in the solid state. The presence of a dioxaborolane group in the compound of interest would add to the complexity of the molecular structure, potentially affecting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including aminolysis, as demonstrated by the successful aminolysis of a cyclopropyl-containing pyrimidine derivative under specific conditions . The reactivity can be influenced by the steric and electronic properties of the substituents attached to the pyrimidine ring. The cyclopropylmethyl group in the compound of interest may affect its reactivity in a similar manner.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For instance, the introduction of a dioxaborolane group can affect the compound's solubility, boiling point, and melting point. The electronic properties of the pyrimidine ring and its substituents can also influence the compound's acidity, basicity, and susceptibility to electrophilic or nucleophilic attack. The presence of a cyclopropylmethyl group could impart additional steric hindrance, affecting the compound's reactivity and physical properties.

Scientific Research Applications

Synthesis and Chemical Properties

Pyrimidine derivatives have been synthesized through various methods, including microwave irradiation and condensation reactions, highlighting their versatility and the interest in developing new compounds with enhanced properties. For example, Deohate and Palaspagar (2020) reported on the synthesis of pyrimidine-linked pyrazole heterocyclics and evaluated their insecticidal and antibacterial potential, indicating the broad applicability of such compounds in developing new chemical entities with potential biological activities (Deohate & Palaspagar, 2020).

Biological Activities

Pyrimidine derivatives exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. This diversity underscores the potential of pyrimidine derivatives in therapeutic applications. For instance, Titi et al. (2020) synthesized pyrazole derivatives with identified antitumor, antifungal, and antibacterial pharmacophore sites, demonstrating the compound's significant biological activities and potential in drug discovery (Titi et al., 2020).

Antimicrobial and Insecticidal Applications

The antimicrobial and insecticidal activities of pyrimidine derivatives have been a focal point of research, suggesting their utility in addressing microbial resistance and controlling pest populations. For example, Sirakanyan et al. (2021) synthesized new cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines and highlighted their pronounced antimicrobial properties, emphasizing the importance of the pyrimidine core in the manifestation of biological activity (Sirakanyan et al., 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .

properties

IUPAC Name

N-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BN3O2/c1-13(2)14(3,4)20-15(19-13)11-8-17-12(18-9-11)16-7-10-5-6-10/h8-10H,5-7H2,1-4H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQMSWSBPHNWFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

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